Basic Blue 11

Description

RN given refers to chloride

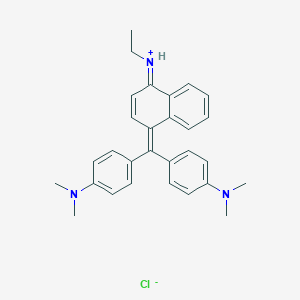

Structure

3D Structure of Parent

Properties

IUPAC Name |

[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3.ClH/c1-6-30-28-20-19-27(25-9-7-8-10-26(25)28)29(21-11-15-23(16-12-21)31(2)3)22-13-17-24(18-14-22)32(4)5;/h7-20H,6H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVGKYBUANQAKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C14.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883804 | |

| Record name | [4-[Bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2185-86-6 | |

| Record name | Basic Blue 11 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2185-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basic Blue K | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Victoria Blue R | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl][4-(ethylamino)-1-naphthalenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [4-[Bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-[[4-(dimethylamino)phenyl][4-(ethylamino)-1-naphthyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Basic Blue 11 (Victoria Blue R)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Basic Blue 11, a synthetic triarylmethane dye. Also known by names such as Victoria Blue R and C.I. 44040, this cationic dye is a staple in various scientific and industrial applications, most notably as a biological stain.

Core Chemical Identity and Properties

This compound is an iminium salt recognized for its vibrant blue color.[1] It is classified as a triarylmethane dye and is utilized in staining protocols due to its ability to bind to acidic components within cells.[2]

Quantitative Data Summary

A compilation of the key physicochemical properties of this compound is presented below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | [4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;chloride | [1] |

| Synonyms | Victoria Blue R, Basic Blue K, C.I. 44040 | [1][2][3] |

| CAS Number | 2185-86-6 | [1][3] |

| C.I. Number | 44040 | [2][3] |

| Molecular Formula | C₂₉H₃₂ClN₃ | [1][2][3] |

| Molecular Weight | 458.04 g/mol | [2][3] |

| Appearance | Dark blue to blue-gray crystalline powder | [3][4] |

| Solubility | Slightly soluble in cold water; Soluble in hot water and ethanol (B145695) (yields a blue solution); In strong sulfuric acid, it appears palm to light yellow, turning light green then blue upon dilution. | [2][3] |

| Absorption Maximum (λmax) | 615 nm | [5] |

Chemical Structure

The molecular structure of this compound is characterized by a central carbon atom bonded to three aromatic rings, a defining feature of triarylmethane dyes. The positive charge is delocalized across the molecule, contributing to its color and staining properties.

Manufacturing Methods

Detailed proprietary synthesis protocols are not publicly available; however, the general manufacturing process involves the condensation of N-Ethylnaphthalen-1-amine with either Bis(4-(dimethylamino)phenyl)methanol or 4-(Dichloro(4-(dimethylamino)phenyl)methyl)-N,N-dimethylbenzenamine. This is followed by oxidation steps to yield the final dye molecule.

Experimental Protocol: Victoria Blue Method for Elastic Fiber Staining

This compound is a key component of the Victoria Blue Method, a histological staining technique used to visualize elastic fibers in tissue sections.[1] This method is valuable in pathology for assessing conditions involving the elastic lamina.

Principle: The exact staining mechanism is not fully elucidated, but it is hypothesized that hydrogen bonds form between the phenolic groups of resorcinol (B1680541) (a component of the stain solution) and the elastic fibers.[1][3] This interaction allows the Victoria Blue dye to selectively bind, staining the elastic fibers a distinct blue-black color. A counterstain, such as Van Gieson, is often used to provide contrast to other tissue components.[1]

Reagents:

-

Potassium Permanganate Solution (1%)

-

Oxalic Acid Solution (or Sodium Bisulfite 1%)

-

Elastin Stain (Victoria Blue and Resorcinol in alcohol)

-

70-95% Ethanol for differentiation

-

Counterstain: Van Gieson (Acid Fuchsin and Picric Acid) or Nuclear Fast Red

Procedure:

-

Deparaffinization and Hydration: Tissue sections are deparaffinized in xylene and hydrated through a graded series of alcohols to water.[6][7]

-

Oxidation: Sections are treated with a Potassium Permanganate-Sulfuric Acid working solution for approximately 5 minutes to oxidize the tissue components.[1][4][7]

-

Bleaching: Slides are rinsed and then treated with an oxalic acid or sodium bisulfite solution until colorless (approx. 2-3 minutes).[1][3][7] This step removes the brown manganese dioxide deposits from the oxidation step.

-

Staining: After a thorough water rinse and a brief rinse in 70% ethanol, sections are immersed in the Victoria Blue staining solution for 4 to 24 hours in a sealed container to prevent evaporation.[3][4][7] Overnight staining is often recommended for optimal results.[4]

-

Differentiation: Excess stain is removed by rinsing the slides in 70% or 95% ethanol.[3][4] This step is monitored microscopically until the background is clear and only the elastic fibers retain the deep blue stain.

-

Counterstaining: Following a water wash, a counterstain like Nuclear Fast Red or Van Gieson is applied for 1-5 minutes to stain other tissue elements (e.g., nuclei red, collagen pink/red).[1][4][6]

-

Dehydration and Mounting: The sections are dehydrated through graded alcohols, cleared in xylene, and mounted with a resinous medium for microscopic examination.[6][7]

Expected Results:

-

Elastic Fibers: Blue to Black

-

Nuclei: Red (with Nuclear Fast Red counterstain)

-

Collagen: Pink or Red (with Van Gieson counterstain)

-

Cytoplasm: Yellow (with Van Gieson counterstain)

References

An In-Depth Technical Guide to Basic Blue 11 Dye: Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and characteristics of Basic Blue 11, a synthetic cationic dye belonging to the triarylmethane class. This document summarizes its chemical and physical properties, spectral data, and applications, and includes detailed experimental protocols for its analysis and use in textile dyeing.

Core Properties and Identification

This compound, also known as Victoria Blue R, is a dark green to very dark green crystalline powder.[1][2] It is characterized by its high tinctorial strength and is utilized in various industrial applications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | [4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium chloride | [3] |

| Synonyms | Victoria Blue R, C.I. 44040, Basic Blue K | [4][5] |

| CAS Number | 2185-86-6 | [5][6] |

| Molecular Formula | C₂₉H₃₂ClN₃ | [6][7] |

| Molecular Weight | 458.05 g/mol | [5] |

| Appearance | Dark green to very dark green solid/powder | [1][2][5] |

| Melting Point | Not available | |

| Boiling Point | 603.76 °C (rough estimate) | [5] |

| Density | 1.0153 g/cm³ (rough estimate) | [5] |

| Water Solubility | 0.5 g/L at 20 °C | [5] |

| Solubility in Other Solvents | Slightly soluble in DMSO and Methanol (B129727). Soluble in ethanol (B145695) (blue solution). | [5] |

Spectral Properties

This compound exhibits a distinct absorption spectrum in the visible range, which is characteristic of its chemical structure.

Table 2: Spectral Properties of this compound

| Parameter | Value | Conditions | Source(s) |

| λmax (Absorption Maximum) | 615 nm | Methanol | [8] |

| Molar Extinction Coefficient (ε) | ≥54,000 L·mol⁻¹·cm⁻¹ | at 577 nm in methanol (0.005 g/L) | [8] |

| ≥11,000 L·mol⁻¹·cm⁻¹ | at 252 nm in methanol (0.005 g/L) | [8] | |

| ≥9,000 L·mol⁻¹·cm⁻¹ | at 330 nm in methanol (0.005 g/L) | [8] |

Applications

This compound is a versatile dye with applications across several industries due to its vibrant blue color.

-

Textile Industry : It is used for dyeing silk, wool, and acrylic fibers.[9] For cotton, it is applied using a mordant dyeing process.[6]

-

Paper Industry : It is used for coloring paper and paper products.[9]

-

Leather and Wood Staining : The dye is also employed in the coloring of leather and wood.[1][6]

-

Inks and Pigments : this compound is used in the manufacturing of inks and organic solvent-based paints.[6][9]

-

Biological Staining : It has applications as a histological dye and a fluorochrome in biological research.

Experimental Protocols

General Synthesis Method

Method A: Condensation of Bis(4-(dimethylamino)phenyl)methanol with N-Ethylnaphthalen-1-amine. The resulting product is then converted to an N-nitro derivative, followed by oxidation and subsequent removal of the nitro group.[6]

Method B: Condensation of 4-(Dichloro(4-(dimethylamino)phenyl)methyl)-N,N-dimethylbenzenamine with N-Ethylnaphthalen-1-amine.[6]

A visual representation of the general synthesis approach is provided below.

Caption: General Synthesis Pathways for this compound.

Quantitative Analysis by UV-Vis Spectroscopy

This protocol outlines the determination of this compound concentration in a solution using UV-Vis spectroscopy, based on the Beer-Lambert law.

Materials and Equipment:

-

This compound dye

-

Methanol (spectroscopic grade)

-

Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)

-

Pipettes

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in methanol in a 100 mL volumetric flask. Fill to the mark with methanol to obtain a stock solution of known concentration (e.g., 100 mg/L).

-

Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from approximately 0.5 mg/L to 5 mg/L.

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes.

-

Wavelength Scan: Fill a cuvette with one of the standard solutions (e.g., 2 mg/L) and scan the absorbance from 400 nm to 800 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax for this compound is approximately 615 nm.[8][10]

-

Calibration Curve:

-

Set the spectrophotometer to the determined λmax.

-

Use methanol as a blank to zero the absorbance.

-

Measure the absorbance of each standard solution, starting from the least concentrated.

-

Rinse the cuvette with the next standard solution before filling it for measurement.

-

Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear.

-

-

Analysis of Unknown Sample: Measure the absorbance of the unknown sample solution at the same λmax. Use the equation of the line from the calibration curve to determine the concentration of this compound in the unknown sample.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Mordant Dyeing of Cotton Fabric

Basic dyes have poor affinity for cotton fibers. Therefore, a mordanting step is necessary to fix the dye to the fabric. Tannic acid is a common mordant for this purpose.

Materials and Equipment:

-

Cotton fabric, scoured (pre-washed to remove impurities)

-

This compound dye

-

Tannic acid

-

Tartar emetic (antimony potassium tartrate) or a suitable substitute

-

Acetic acid

-

Dyeing bath (beakers or stainless steel pots)

-

Heating plate or water bath

-

Stirring rods

Procedure:

-

Mordanting with Tannic Acid:

-

Prepare a solution of tannic acid (e.g., 2-4% on the weight of fabric, owf) in water.

-

Immerse the scoured cotton fabric in the tannic acid solution.

-

Heat the bath to a boil and then let it cool down over a period of 1-2 hours, allowing the fabric to steep.

-

Remove the fabric and squeeze out the excess liquid.

-

-

Fixing the Mordant:

-

Prepare a solution of a fixing agent like tartar emetic (e.g., 1-2% owf).

-

Immerse the tannic acid-mordanted fabric in this solution at room temperature for about 30 minutes. This step fixes the tannic acid onto the cotton fibers.

-

Rinse the fabric thoroughly with water.

-

-

Dyeing:

-

Prepare the dyebath by dissolving the required amount of this compound (e.g., 1% owf) in hot water. A small amount of acetic acid can be added to aid in dissolving the dye and to control the pH.

-

Introduce the mordanted and rinsed cotton fabric into the dyebath.

-

Gradually raise the temperature of the dyebath to about 70-80 °C.

-

Maintain this temperature for 60-90 minutes, stirring occasionally to ensure even dyeing.

-

-

Post-Treatment:

-

After dyeing, remove the fabric from the dyebath and rinse it thoroughly with cold water until the water runs clear.

-

Wash the dyed fabric with a neutral soap solution to remove any unfixed dye.

-

Rinse again and air dry.

-

Caption: Experimental Workflow for Mordant Dyeing of Cotton.

Toxicological and Safety Information

This compound is classified as harmful if swallowed.

Table 3: Toxicological and Safety Data

| Parameter | Value | Source(s) |

| GHS Classification | Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. | [4] |

| Acute Oral LD₅₀ (Rat) | Data not publicly available. | |

| Skin Irritation | May cause skin irritation. | [7][11] |

| Eye Irritation | May cause serious eye irritation. | [7][11] |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust. Use in a well-ventilated area.

-

Wash hands thoroughly after handling.

Photocatalytic Degradation Pathway

The degradation of triarylmethane dyes like this compound can be achieved through photocatalysis, often using a semiconductor catalyst such as titanium dioxide (TiO₂). The degradation process involves a series of reactions that break down the complex dye molecule into simpler, less harmful compounds. The primary degradation pathways for Victoria Blue R (this compound) involve N-de-alkylation and oxidative degradation of the chromophore.

The process can be summarized as follows:

-

Excitation: Under UV or visible light, the photocatalyst generates electron-hole pairs.

-

Radical Formation: These charge carriers react with water and oxygen to produce highly reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•).

-

Degradation: These reactive radicals attack the dye molecule, leading to:

-

N-de-alkylation: Stepwise removal of the ethyl and methyl groups from the nitrogen atoms.

-

Oxidative Degradation: Cleavage of the conjugated chromophore structure, leading to the formation of smaller aromatic intermediates and eventually mineralization to CO₂, H₂O, and inorganic ions.

-

Caption: Logical Relationship of Photocatalytic Degradation.

References

- 1. pylamdyes.com [pylamdyes.com]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. Acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. webhost.bridgew.edu [webhost.bridgew.edu]

- 5. chembk.com [chembk.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. researchgate.net [researchgate.net]

- 9. News - About Application of this compound [yanhuidye.com]

- 10. stainsfile.com [stainsfile.com]

- 11. jmnspecialties.com [jmnspecialties.com]

An In-depth Technical Guide to the Mechanism of Action of Basic Blue 11 in Staining

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Blue 11, also known under the synonym Victoria Blue R, is a cationic triarylmethane dye with extensive applications in biological staining.[1][2][3][4][5] Its efficacy as a stain is rooted in its chemical structure and the resulting electrostatic interactions with various cellular and tissue components. This guide provides a comprehensive overview of the core mechanisms governing this compound's staining properties, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying principles. The information presented herein is intended to equip researchers with the technical understanding necessary for the effective application and interpretation of staining results obtained with this versatile dye.

Chemical and Physical Properties of this compound

This compound is a water-soluble cationic dye that belongs to the triarylmethane class of colorants.[4][5] Its positively charged nature is the primary determinant of its staining characteristics, allowing it to form ionic bonds with anionic (basophilic) components within biological specimens.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | Victoria Blue R, Basic Blue K, C.I. 44040 | [2] |

| CAS Number | 2185-86-6 | [3] |

| Molecular Formula | C29H32ClN3 | [2] |

| Molecular Weight | 458.05 g/mol | [1][3] |

| Appearance | Dark green to very dark green powder | [4] |

| Solubility | Soluble in water and ethanol (B145695) | [4] |

| Absorption Maxima (λmax) | ~587 nm, ~610-615 nm | [1] |

Core Mechanism of Action in Biological Staining

The fundamental principle behind this compound's staining action is the electrostatic attraction between the positively charged dye molecules and negatively charged tissue components. This ionic bonding is the predominant mode of interaction.

Interaction with Anionic Biomolecules

Cellular and extracellular matrices are rich in anionic macromolecules, which serve as the primary targets for this compound. These include:

-

Nucleic Acids (DNA and RNA): The phosphate (B84403) backbone of nucleic acids imparts a strong negative charge, making them highly basophilic. This compound binds to these phosphate groups, leading to the staining of cell nuclei and ribosomes.[7][8]

-

Acid Glycosaminoglycans (GAGs): Found in connective tissues and on cell surfaces, GAGs such as chondroitin (B13769445) sulfate (B86663) and heparin possess carboxyl and sulfate groups that are negatively charged at physiological pH. This compound effectively stains these molecules.

-

Acidic Proteins: Proteins with a net negative charge, due to a higher proportion of acidic amino acid residues (aspartic acid and glutamic acid), will also bind to the cationic this compound.

The following diagram illustrates the general principle of electrostatic interaction:

Caption: Electrostatic attraction between cationic this compound and anionic tissue components.

Victoria Blue Method for Elastic Fibers

A specialized application of this compound is in the "Victoria Blue Method" for the demonstration of elastic fibers.[9][10] The exact mechanism in this method is not fully elucidated but is hypothesized to involve the formation of hydrogen bonds. In this procedure, this compound is used in conjunction with resorcinol (B1680541) and ferric chloride. It is proposed that a complex forms between the dye and resorcinol, which then selectively binds to elastic fibers through hydrogen bonding with specific components of the elastin (B1584352) protein.

The workflow for this differential staining technique is depicted below:

Caption: Experimental workflow for the Victoria Blue method for staining elastic fibers.

Quantitative Data

While specific binding affinity constants (Kd) for this compound with various biomolecules are not extensively reported in the literature, spectrophotometric analysis provides valuable quantitative information regarding its light-absorbing properties.

Table 2: Spectrophotometric Data for this compound

| Parameter | Value | Solvent | Reference(s) |

| Absorption Maximum (λmax) | 610 nm | Not Specified | [1] |

| Absorption Maximum (λmax) | 587 nm | Not Specified | N/A |

| Absorption Maximum (λmax) | 615 nm | Not Specified | [11] |

| Molar Absorptivity (ε) | >54000 at 577 nm | Methanol | N/A |

Experimental Protocols

Victoria Blue Staining for Elastic Fibers and Copper-Associated Proteins

This protocol is adapted from standard histological procedures for the demonstration of elastic fibers and can also be used to stain copper-associated proteins.[10][12][13]

Materials:

-

10% Formalin-fixed, paraffin-embedded tissue sections

-

Xylene

-

Graded ethanol (100%, 95%, 70%)

-

Potassium Permanganate solution (1%)

-

Sulfuric Acid solution (1%)

-

Sodium Bisulfite solution (1%)

-

Victoria Blue Staining Solution (Alcoholic)

-

Nuclear Fast Red (Kernechtrot) counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in three changes of xylene for 3 minutes each.

-

Rehydrate through two changes each of 100% and 95% ethanol, dipping 10 times in each.

-

Rinse well in distilled water.

-

-

Oxidation:

-

Prepare a fresh working solution of Potassium Permanganate-Sulfuric Acid (10 ml 1% Potassium Permanganate, 10 ml 1% Sulfuric Acid, 40 ml Distilled Water).

-

Immerse slides in the working solution for 5 minutes.

-

-

Bleaching:

-

Treat with 1% Sodium Bisulfite for 2 minutes, or until sections are colorless.

-

Wash slides well in running tap water.

-

-

Staining:

-

Rinse in 70% ethanol for 2 minutes.

-

Stain in alcoholic Victoria Blue solution for a minimum of 4 hours (overnight is recommended for best results).

-

-

Differentiation:

-

Differentiate in 70% ethanol for 1-3 minutes, or until the background is decolorized.

-

Wash well in running tap water.

-

-

Counterstaining:

-

Counterstain with Nuclear Fast Red for 5 minutes.

-

Wash in running tap water for 5 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate through two changes each of 95% and 100% ethanol.

-

Clear in three changes of xylene, 10 dips each.

-

Coverslip with a compatible mounting medium.

-

Expected Results:

-

Elastic fibers and copper-associated proteins: Blue

-

Nuclei: Red

-

Cytoplasm: Pale Pink/Red

Victoria Blue-Nuclear Fast Red Stain for Hepatitis B Surface Antigen (HBsAg)

This method is useful for the detection of HBsAg in paraffin-embedded liver tissue sections.

The logical relationship for the decision-making process in applying this compound for different targets is outlined below:

Caption: Decision tree for selecting the appropriate this compound staining protocol.

Conclusion

This compound is a valuable tool in biological and histopathological research due to its strong affinity for anionic tissue components. Its primary mechanism of action is through electrostatic interactions, with a proposed hydrogen bonding mechanism in the specialized Victoria Blue method for elastic fibers. A thorough understanding of its chemical properties, staining mechanisms, and the specifics of experimental protocols is crucial for obtaining accurate and reproducible results. This guide provides a foundational understanding for researchers employing this compound in their studies, facilitating its effective use in the visualization and analysis of complex biological structures.

References

- 1. Victoria blue R - Wikipedia [en.wikipedia.org]

- 2. This compound | C29H32ClN3 | CID 16599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chembk.com]

- 4. pylamdyes.com [pylamdyes.com]

- 5. News - About Application of this compound [yanhuidye.com]

- 6. Victoria Blue R [myskinrecipes.com]

- 7. Victoria Blue B | C33H32ClN3 | CID 17407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Basic Blue 8 | C34H34ClN3 | CID 160620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 10. youtube.com [youtube.com]

- 11. stainsfile.com [stainsfile.com]

- 12. newcomersupply.com [newcomersupply.com]

- 13. newcomersupply.com [newcomersupply.com]

An In-depth Technical Guide to Basic Blue 11 as a Histological Stain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Blue 11, a cationic triarylmethane dye also widely known by its synonym Victoria Blue R, serves as a versatile and valuable tool in histological studies. Its ability to impart a distinct blue to blue-black color to specific tissue components makes it a significant stain for both routine and specialized pathological investigations. This guide provides a comprehensive overview of the chemical properties, staining mechanisms, and detailed experimental protocols for the application of this compound in various histological contexts.

Core Principles and Chemical Properties

This compound functions as a basic dye, meaning its cationic chromogen is attracted to and forms salt linkages with anionic (basophilic) tissue components. These primarily include nucleic acids (phosphate groups), glycosaminoglycans (sulfate and carboxyl groups), and certain proteins. This fundamental principle governs its application in staining various cellular and extracellular structures.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| Synonyms | Victoria Blue R, Basic Blue K, C.I. 44040 |

| CAS Number | 2185-86-6 |

| Molecular Formula | C₂₉H₃₂ClN₃ |

| Molecular Weight | 458.04 g/mol |

| Appearance | Dark green to blue-gray powder |

| Solubility | Slightly soluble in cold water, soluble in hot water and ethanol[2] |

| Absorption Maximum (λmax) | Approximately 615 nm[1] |

Key Histological Applications and Experimental Protocols

This compound is prominently used for the demonstration of elastic fibers, copper-associated proteins, Hepatitis B surface antigen (HBsAg), and in the assessment of venous invasion by cancer cells.

Staining of Elastic Fibers

The Victoria Blue method is a classic and reliable technique for visualizing elastic fibers in connective tissues. While the precise chemical mechanism remains to be fully elucidated, it is hypothesized that a hydrogen bond forms between the phenolic group of resorcinol (B1680541) in the staining solution and specific sites on the elastic fibers, resulting in a strong dye-fiber interaction[3][4].

Table 2: Quantitative Parameters for Elastic Fiber Staining

| Parameter | Value/Range | Notes |

| Fixation | 10% Neutral Buffered Formalin | Standard fixation for optimal tissue preservation. |

| Section Thickness | 4-6 µm | Paraffin-embedded sections. |

| Staining Time | 8-24 hours (or 30-60 minutes at 37°C)[4] | Overnight staining at room temperature is often recommended for best results[5]. |

| Differentiation | 95% Ethanol (B145695) or 1% Hydrochloric Acid in Alcohol | differentiation should be monitored microscopically. |

| Counterstain | Van Gieson's stain or Nuclear Fast Red | Provides contrast to visualize other tissue components. |

-

Deparaffinization and Rehydration:

-

Deparaffinize sections in xylene (3 changes, 3 minutes each).

-

Hydrate through graded alcohols (100%, 95%, 70%) to distilled water.

-

-

Oxidation:

-

Place slides in a freshly prepared solution of 1% potassium permanganate (B83412) and 1% sulfuric acid (1:1) for 5 minutes.

-

Rinse well in water.

-

-

Bleaching:

-

Bleach sections in 1-2% oxalic acid solution for 2-3 minutes, or until sections are colorless.

-

Wash thoroughly in running tap water.

-

-

Staining:

-

Rinse in 95% ethanol.

-

Stain in Victoria Blue staining solution for 8-24 hours in a sealed container to prevent evaporation.

-

-

Differentiation:

-

Differentiate in 95% ethanol, checking microscopically until the background is clear and elastic fibers are distinct.

-

-

Counterstaining:

-

Wash thoroughly in water.

-

Counterstain with Van Gieson's solution for 1 minute or Nuclear Fast Red for 5 minutes.

-

-

Dehydration and Mounting:

-

If using Van Gieson's, differentiate quickly in 95% ethanol.

-

Dehydrate through absolute alcohol, clear in xylene, and mount with a resinous mounting medium.

-

Expected Results:

-

Elastic Fibers: Blue-black

-

Collagen (with Van Gieson): Red

-

Muscle and Cytoplasm (with Van Gieson): Yellow

-

Nuclei (with Nuclear Fast Red): Red

Staining of Copper-Associated Proteins

In certain pathological conditions, such as Wilson's disease, excess copper accumulates in hepatocytes, bound to proteins. Victoria Blue can be employed to detect these copper-associated proteins[5][6][7].

The initial steps of deparaffinization, rehydration, oxidation, and bleaching are identical to the elastic fiber staining protocol.

-

Staining:

-

After bleaching and washing, rinse sections in 70% ethanol for 2 minutes.

-

Stain in Victoria Blue Stain, Alcoholic for a minimum of 4 hours (overnight is recommended).

-

-

Differentiation:

-

Differentiate in 70% ethanol for 1-3 minutes until the background is decolorized.

-

-

Counterstaining:

-

Wash slides well in running tap water.

-

Counterstain with Nuclear Fast Red for 5 minutes.

-

-

Dehydration and Mounting:

-

Wash in running tap water for 5 minutes.

-

Dehydrate through graded alcohols, clear in xylene, and mount.

-

Expected Results:

-

Copper-Associated Protein: Blue

-

Nuclei: Red

Detection of Hepatitis B Surface Antigen (HBsAg)

Victoria Blue provides a reliable method for the detection of HBsAg in paraffin-embedded liver tissue sections, offering a cost-effective alternative to immunohistochemistry[8][9][10][11]. The staining mechanism is thought to involve the oxidation of disulfide bonds in HBsAg, creating sulfonic acid residues that then bind the cationic dye[12].

The protocol follows the same initial steps of deparaffinization, rehydration, oxidation, and bleaching as for elastic fibers.

-

Staining:

-

After bleaching and washing, immerse slides in Victoria Blue staining solution.

-

-

Counterstaining:

-

Counterstain with 0.1% Nuclear Fast Red.

-

-

Dehydration and Mounting:

-

Dehydrate, clear, and mount as per standard procedures.

-

Expected Results:

-

HBsAg: Blue

-

Background Cytoplasm and Nuclei: Red/Pink

Demonstration of Venous Invasion by Cancer Cells

The elastic lamina of veins provides a key landmark for identifying venous invasion by tumor cells. By staining the elastic fibers with Victoria Blue, the vessel wall can be clearly delineated, aiding in the accurate assessment of cancer spread, which is a critical prognostic factor, particularly in colorectal carcinoma[13][14][15][16]. The staining protocol is the same as that used for elastic fibers.

Expected Results:

-

Venous Elastic Lamina: Blue-black, highlighting the vessel structure.

-

Tumor Cells: Stained by the counterstain (e.g., red with Nuclear Fast Red).

Staining of Microorganisms

While less common than its other applications, this compound can also be used in microbiology for the visualization of certain microorganisms in tissue sections.

Staining of Fungi

Basic blue dyes can be used to stain fungal elements. While specific protocols for this compound are not as widespread as for other fungal stains like Lactophenol Cotton Blue, its basic nature allows it to bind to the chitin (B13524) in fungal cell walls[17][18]. A general protocol would involve a simple staining procedure following deparaffinization and rehydration.

Staining of Bacteria

Basic dyes are fundamental in bacteriology, with the Gram stain being a cornerstone technique[19][20][21]. This compound can be used as a simple stain to visualize the morphology and arrangement of bacteria in a smear or tissue section.

-

Prepare a bacterial smear and heat-fix.

-

Flood the slide with a dilute solution of this compound for 1-2 minutes.

-

Gently rinse with water.

-

Blot dry and examine under oil immersion.

Expected Results:

-

Bacteria: Blue

Conclusion

This compound is a robust and multifaceted dye with significant applications in histology and pathology. Its ability to selectively stain elastic fibers, copper-associated proteins, and HBsAg provides valuable diagnostic and research information. Furthermore, its utility in highlighting venous invasion and as a simple stain for microorganisms underscores its versatility. The detailed protocols provided in this guide offer a foundation for the successful implementation of this compound staining in the laboratory. As with any histological technique, optimization of staining times and differentiation may be required depending on tissue type and processing variables to achieve optimal results.

References

- 1. Victoria Blue R Dye content 80 2185-86-6 [sigmaaldrich.com]

- 2. dawnscientific.com [dawnscientific.com]

- 3. pscientifics.com [pscientifics.com]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. newcomersupply.com [newcomersupply.com]

- 6. youtube.com [youtube.com]

- 7. Atom Scientific Ltd | Product | Victoria Blue Stain Kit [atomscientific.com]

- 8. Use of Victoria blue in the detection of intrahepatocyte HBs Ag: comparison with other methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. VICTORIA BLUE‐NUCLEAR FAST RED STAIN FOR HBs ANTIGEN DETECTION IN PARAFFIN SECTION | Semantic Scholar [semanticscholar.org]

- 10. Victoria blue-nuclear fast red stain for HBs antigen detection in paraffin section - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. igakkai.kms-igakkai.com [igakkai.kms-igakkai.com]

- 12. Staining method for hepatitis B surface antigen (HBs Ag) and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. usgips.com [usgips.com]

- 14. Frontiers | Optimizing the Detection of Venous Invasion in Colorectal Cancer: The Ontario, Canada, Experience and Beyond [frontiersin.org]

- 15. The value of an elastic tissue stain in detecting venous invasion in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Elastica staining for venous invasion results in superior prediction of cancer-specific survival in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. reddit.com [reddit.com]

- 18. blue stain fungi: Topics by Science.gov [science.gov]

- 19. webpath.med.utah.edu [webpath.med.utah.edu]

- 20. asm.org [asm.org]

- 21. bio.libretexts.org [bio.libretexts.org]

An In-Depth Technical Guide to Basic Blue 11: Solubility and Laboratory Preparation

Introduction

Basic Blue 11, also known by its Colour Index name C.I. 44040 or as Victoria Blue R, is a triarylmethane dye.[1][2] It is a water-soluble cationic dye recognized for its vibrant red-light blue shade.[2][3] Supplied as a dark green to blue-gray crystalline powder, it serves a wide range of applications.[2][3][4][5] Industrially, it is used for dyeing materials such as silk, wool, cotton, leather, paper, bamboo, and wood.[4] Its applications also extend to the manufacturing of paints, printing inks, and coloration for carbon paper.[5][6] For researchers and scientists, this compound is a useful chemical for various laboratory staining procedures.[4][5] This guide provides a comprehensive overview of its solubility profile and detailed protocols for its preparation for laboratory use.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 2185-86-6 | [2][4][7] |

| Molecular Formula | C₂₉H₃₂ClN₃ | [2][4][7] |

| Molecular Weight | 458.04 g/mol | [2][8] |

| Appearance | Dark green to blue-gray powder | [2][3][4] |

| Synonyms | Victoria Blue R, Basic Blue R, C.I. 44040 | [1][2] |

Solubility Profile

The solubility of this compound is a critical factor for its effective use in laboratory settings. The dye exhibits variable solubility across different common solvents. Quantitative and qualitative solubility data are summarized in the table below for easy reference.

| Solvent | Solubility | Temperature | Reference |

| Water (Cold) | Slightly Soluble | - | [2][4][5] |

| Water (Hot) | Soluble | - | [2][4][5] |

| Water | 0.5 g/L | 20 °C | [4][7] |

| Ethanol (B145695) | Easily Soluble | - | [2][4][5] |

| Methanol | Slightly Soluble | - | [4][7] |

| DMSO | Slightly Soluble | - | [4][7] |

Experimental Protocols for Laboratory Use

Proper solution preparation is crucial for achieving consistent and reliable results in experimental applications. Below are detailed methodologies for preparing aqueous and ethanolic solutions of this compound.

Protocol 1: Preparation of an Aqueous Solution (e.g., 0.1% w/v)

This protocol is suitable for general staining purposes where water is the preferred solvent. The solubility in hot water is leveraged to facilitate dissolution.[2][4][5]

Materials and Equipment:

-

This compound powder (CAS: 2185-86-6)

-

Deionized or distilled water

-

100 mL volumetric flask

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Hot plate

-

Weighing paper or boat

-

Spatula

-

Analytical balance

-

Filter paper (e.g., Whatman No. 1) and funnel

Procedure:

-

Weighing: Accurately weigh 0.1 g of this compound powder using an analytical balance.

-

Initial Dissolution: Transfer the powder to a glass beaker containing approximately 80 mL of deionized water.

-

Heating and Stirring: Place the beaker on a hot plate with a magnetic stirrer. Gently heat the solution to approximately 60-70°C while stirring. Do not boil. The use of hot water facilitates the dissolution of the dye.[4][5]

-

Cooling: Once the dye appears to be fully dissolved, remove the beaker from the hot plate and allow the solution to cool to room temperature.

-

Volume Adjustment: Quantitatively transfer the cooled solution to a 100 mL volumetric flask. Use small amounts of deionized water to rinse the beaker and add the rinsings to the flask to ensure a complete transfer.

-

Final Volume: Add deionized water to the volumetric flask up to the 100 mL mark. Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Filtration (Optional): If any particulate matter remains, filter the solution through filter paper to obtain a clear solution.

-

Storage: Store the prepared solution in a clearly labeled, sealed container, protected from light.

Protocol 2: Preparation of an Ethanolic Stock Solution (e.g., 1% w/v)

Given that this compound is easily soluble in ethanol, preparing a more concentrated stock solution in this solvent is often practical for subsequent dilution into aqueous or other buffer systems.[2][4][5]

Materials and Equipment:

-

This compound powder (CAS: 2185-86-6)

-

95% or absolute ethanol[9]

-

50 mL volumetric flask

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Weighing paper or boat

-

Spatula

-

Analytical balance

Procedure:

-

Weighing: Accurately weigh 0.5 g of this compound powder.

-

Dissolution: Transfer the powder into a beaker containing approximately 40 mL of ethanol.

-

Stirring: Place the beaker on a magnetic stirrer and stir at room temperature until the dye is completely dissolved. Given its high solubility in ethanol, heating is typically not required.[2][4]

-

Volume Adjustment: Quantitatively transfer the solution to a 50 mL volumetric flask. Rinse the beaker with small aliquots of ethanol and add to the flask.

-

Final Volume: Add ethanol to the flask up to the 50 mL mark. Stopper and invert several times to ensure homogeneity.

-

Storage: Store the stock solution in a tightly sealed, labeled container in a cool, dark place. An amber glass bottle is recommended to prevent photodegradation.

Safety Precautions:

-

This compound is harmful if swallowed.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the powder and its solutions.

-

When working with ethanol, which is flammable, avoid open flames and ensure adequate ventilation.[9]

Workflow Visualizations

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: A flowchart detailing the preparation of an aqueous solution of this compound.

Caption: A flowchart detailing the preparation of an ethanolic stock solution of this compound.

References

- 1. This compound | C29H32ClN3 | CID 16599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|Basic Blue R|CAS No:2185-86-6 - Basic dye [chinainterdyes.com]

- 3. pylamdyes.com [pylamdyes.com]

- 4. This compound CAS#: 2185-86-6 [m.chemicalbook.com]

- 5. This compound | 2185-86-6 [chemicalbook.com]

- 6. This compound Is Going To Shipment - Dyestuffs - News - Sinoever International Co.,Ltd [dyestuffscn.com]

- 7. chembk.com [chembk.com]

- 8. pdqscientific.com [pdqscientific.com]

- 9. Ethanol - Wikipedia [en.wikipedia.org]

The Discovery and Enduring Legacy of Basic Blue 11: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Blue 11, known historically as Victoria Blue R, stands as a significant molecule in the chronology of synthetic dyes. A member of the triarylmethane class, its discovery in the late 19th century was a product of the burgeoning German chemical industry. This guide provides a comprehensive overview of the discovery, history, and technical specifications of this compound, including its physicochemical properties, synthesis, and diverse applications. Detailed experimental protocols and visual representations of its chemical relationships are presented to serve as a valuable resource for researchers and professionals in the chemical and biomedical fields.

Introduction: A Dye of the Victorian Era

The story of this compound is intrinsically linked to the explosion of synthetic dye chemistry in the latter half of the 19th century. Following the landmark discovery of mauveine by William Henry Perkin in 1856, a wave of innovation swept across Europe, with German chemists at the forefront. The "Victoria" series of dyes, named in honor of the reigning British monarch, emerged from this vibrant period of discovery. These dyes, including this compound (Victoria Blue R), were prized for their brilliant hues and became integral to the textile and printing industries of the era.

This compound is a cationic triarylmethane dye, a class of compounds characterized by a central carbon atom bonded to three aromatic rings. Its intense blue color arises from a delocalized positive charge across the molecule's extended π-electron system. While the exact date of its discovery and the individual chemist responsible remain elusive in historical records, its development is firmly situated within the research and production powerhouse of the German chemical industry in the late 1800s. Companies such as Farbwerke vorm. Meister Lucius & Brüning, a precursor to the chemical giant Hoechst AG, were instrumental in the commercialization of such dyes.[1][2][3][4][5][6][7][8][9][10]

Physicochemical Properties

This compound is a dark green to very dark green crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quantitative basis for its application and study.

| Property | Value | Reference(s) |

| Chemical Name | N-(4-((4-(dimethylamino)phenyl)(4-(ethylamino)naphthalen-1-yl)methylene)cyclohexa-2,5-dien-1-ylidene)-N-methylmethanaminium chloride | [5] |

| Synonyms | Victoria Blue R, Basic Blue R, Basic Brilliant Blue R, C.I. 44040 | [2][5] |

| CAS Number | 2185-86-6 | [1][2] |

| Molecular Formula | C29H32ClN3 | [1][2] |

| Molecular Weight | 458.04 g/mol | [2] |

| Appearance | Dark Green to Very Dark Green Solid | [1] |

| Melting Point | Not available | |

| Boiling Point | ~603.76°C (rough estimate) | [1] |

| Water Solubility | 0.5 g/L (20 °C) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol; Soluble in hot water and ethanol (B145695) (blue solution) | [1][2] |

| Absorption Maximum (λmax) | 615 nm | [7] |

Historical Synthesis and Manufacturing

Two primary historical manufacturing routes for this compound have been described:

-

Method A: The condensation of Bis(4-(dimethylamino)phenyl)methanol with N-Ethylnaphthalen-1-amine. This intermediate is then nitrated, followed by oxidation and subsequent removal of the nitro group.[4]

-

Method B: The condensation of 4-(Dichloro(4-(dimethylamino)phenyl)methyl)-N,N-dimethylbenzenamine with N-Ethylnaphthalen-1-amine.[4]

These processes, while effective, were characteristic of the industrial chemistry of the time, often involving harsh reagents and producing complex mixtures that required purification.

Logical Flow of Historical Synthesis

The following diagram illustrates the logical progression of the synthesis of this compound, highlighting the key precursor molecules.

Caption: Logical workflow for the historical synthesis of this compound.

Experimental Protocols

While the original late 19th-century protocols are not available, modern laboratory procedures for the synthesis of related triarylmethane dyes can provide insight into the likely reaction conditions. A general protocol for the synthesis of a triarylmethane dye is outlined below.

Objective: To synthesize a triarylmethane dye via electrophilic aromatic substitution.

Materials:

-

A substituted benzaldehyde (B42025) (e.g., 4-(dimethylamino)benzaldehyde)

-

An N,N-dialkylaniline (e.g., N,N-dimethylaniline)

-

A condensing agent (e.g., concentrated sulfuric acid, zinc chloride)

-

An oxidizing agent (e.g., lead dioxide, chloranil)

-

Appropriate solvents (e.g., ethanol, water)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Condensation: In a round-bottom flask, dissolve the substituted benzaldehyde and two equivalents of the N,N-dialkylaniline in a suitable solvent.

-

Slowly add the condensing agent while stirring and maintaining a controlled temperature. The reaction mixture will change color as the leuco base of the dye is formed.

-

After the reaction is complete, neutralize the mixture and extract the leuco base.

-

Oxidation: Dissolve the crude leuco base in an acidic solution.

-

Add the oxidizing agent portion-wise with stirring. The solution will develop the characteristic intense color of the triarylmethane dye.

-

Isolation and Purification: Precipitate the dye by adding a salt solution.

-

Collect the dye by filtration, wash with appropriate solvents, and dry.

-

Recrystallization from a suitable solvent system can be performed for further purification.

Safety Precautions: Triarylmethane dyes and their precursors can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Applications of this compound

The utility of this compound extends from its historical use in textiles to modern applications in biological staining and as a component in inks.

-

Textile Dyeing: It is used for dyeing silk, wool, and cotton that has been treated with a mordant. It also finds application in coloring linen, leather, paper, bamboo, and wood.[2][3][4][6]

-

Inks and Pigments: this compound is utilized in the manufacturing of lakes for printing inks and in the formulation of solvent-based paints.[2][4]

-

Biological Staining: Like many basic dyes, it can be used in histology and cytology to stain acidic cellular components, such as the nucleus.[10]

Application Workflow

The following diagram illustrates the general workflow for the application of this compound in textile dyeing.

Caption: General workflow for textile dyeing with this compound.

Conclusion

This compound, or Victoria Blue R, is more than just a historical artifact of the synthetic dye industry. Its robust chemical nature and vibrant color have ensured its continued relevance in a variety of technical applications. While the specific details of its genesis may be lost to time, its legacy as a product of the innovative spirit of 19th-century German chemistry is undeniable. This guide has provided a consolidated resource on the discovery, history, and technical aspects of this compound, intended to support the ongoing work of researchers and professionals who continue to explore the vast potential of such fascinating molecules.

References

- 1. britannica.com [britannica.com]

- 2. original Patent - Farbwerke vorm. Meister Lucius & Brüning , Höchst / Main , 1906 , o-Oxymonoazofarbstoff - Darstellung | pit2fast [abebooks.com]

- 3. original Patent - Farbwerke vorm. Meister Lucius & Brüning , Höchst / Main , 1900 , Herst. von Alphylsulfonsäureimiden | pit2fast [abebooks.com]

- 4. US8404894B2 - Compound and color filter - Google Patents [patents.google.com]

- 5. Triarylmethane dye - Wikipedia [en.wikipedia.org]

- 6. Michler's ketone - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. industriepark-hoechst.com [industriepark-hoechst.com]

- 9. US4057563A - Preparation of dye cyanides - Google Patents [patents.google.com]

- 10. casemine.com [casemine.com]

In-Depth Technical Guide to Basic Blue 11 and its Synonyms in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Basic Blue 11, a synthetic dye with diverse applications in scientific research. The guide details its chemical identity, synonyms, and quantitative properties, and presents established experimental protocols for its use in laboratory settings.

Chemical Identity and Synonyms

This compound is a triarylmethane dye recognized for its vibrant blue color. In scientific literature and commercial products, it is identified by a multitude of synonyms. A comprehensive list of these identifiers is crucial for accurate literature searches and material sourcing.

| Category | Identifier |

| Common Name | This compound |

| Synonyms | Victoria Blue R, Basic Blue K, C.I. 44040, Victoria Blue RS, Basic Brilliant Blue R, Aizen Victoria Blue BOH, Hidaco Victoria Blue R, Victoria Lake Blue R |

| IUPAC Name | [4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;chloride[1] |

| CAS Number | 2185-86-6[1] |

| Colour Index (C.I.) | 44040[2] |

| Chemical Formula | C₂₉H₃₂ClN₃[2] |

| Molecular Weight | 458.04 g/mol [2] |

| InChI Key | JEVGKYBUANQAKG-UHFFFAOYSA-N[1] |

Quantitative Data

A summary of the key quantitative properties of this compound is provided below, offering essential data for experimental design and execution.

| Property | Value | Source |

| Absorption Maximum (λmax) | 615 nm | [3] |

| Molar Extinction Coefficient (ε) at 577 nm in Methanol | ≥54,000 L·mol⁻¹·cm⁻¹ | [3] |

| Solubility in Water | 0.5 g/L (20 °C) | [4] |

| Solubility in Ethanol (B145695) | Soluble | [5] |

| Acute Oral Toxicity (LD50, rat) | 960 mg/kg | [6] |

Experimental Protocols

This compound is a versatile stain employed in various biological applications. Below are detailed protocols for its use in histology and for the quantitative analysis of phospholipids (B1166683).

Victoria Blue R Staining for Elastic Fibers in Histology

This protocol details the use of Victoria Blue R for the visualization of elastic fibers in paraffin-embedded tissue sections.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Potassium Permanganate (1% aqueous solution)

-

Sulfuric Acid (1% aqueous solution)

-

Sodium Bisulfite (1% aqueous solution)

-

Victoria Blue Stain, Alcoholic

-

Nuclear Fast Red Stain (Kernechtrot)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in three changes of xylene for 3 minutes each.

-

Hydrate sections through two changes each of 100% and 95% ethanol, 10 dips each.

-

Wash well with distilled water.[1]

-

-

Oxidation:

-

Prepare a fresh working solution of Potassium Permanganate-Sulfuric Acid (10 ml 1% Potassium Permanganate, 10 ml 1% Sulfuric Acid, 40 ml Distilled Water).

-

Place slides in the working solution for 5 minutes.[1]

-

-

Bleaching:

-

Treat slides with 1% Sodium Bisulfite for 2 minutes, or until sections are colorless.

-

Wash slides well in running tap water.[1]

-

-

Staining:

-

Rinse slides in 70% ethanol for 2 minutes.

-

Stain in Victoria Blue Stain, Alcoholic for a minimum of 4 hours. For optimal results, overnight staining at room temperature is recommended.[1]

-

-

Differentiation:

-

Differentiate in 70% ethanol for 1-3 minutes, or until the background is completely decolorized.[1]

-

-

Counterstaining:

-

Wash slides well in running tap water.

-

Counterstain with Nuclear Fast Red Stain for 5 minutes.[1]

-

-

Dehydration and Mounting:

-

Wash in running tap water for 5 minutes.

-

Dehydrate in two changes each of 95% and 100% ethanol.

-

Clear in three changes of xylene, 10 dips each.

-

Coverslip with a compatible mounting medium.[1]

-

Expected Results:

-

Elastic fibers: Blue

-

Nuclei: Red/Pink

-

Other tissue elements: Red/Pink

Quantitative Determination of Phospholipids

This method utilizes Victoria Blue R to form a complex with specific phospholipids, which can then be quantified spectrophotometrically. This protocol is particularly useful for the analysis of lipid extracts.[7]

Principle:

Different phospholipids, with the exception of choline-containing phospholipids like phosphatidylcholine, lysophosphatidylcholine, and sphingomyelin, form a complex with Victoria Blue R. This complex selectively partitions into the chloroform (B151607) phase of a biphasic solvent system and can be quantified by measuring its absorbance at 590 nm.[7]

Materials:

-

Lipid extract in chloroform

-

Victoria Blue R dye solution

-

Chloroform/Ethylene (B1197577) glycol/Glycerol biphasic solvent system

-

Spectrophotometer

Procedure:

-

Complex Formation:

-

To the lipid extract in a test tube, add the Victoria Blue R dye solution.

-

Add the components of the biphasic solvent system (chloroform, ethylene glycol, glycerol).

-

Vortex thoroughly to ensure mixing and phase separation.

-

-

Phase Separation:

-

Centrifuge the mixture to achieve clear separation of the aqueous and chloroform phases.

-

-

Quantification:

-

Carefully collect the lower chloroform phase containing the phospholipid-dye complex.

-

Measure the absorbance of the chloroform phase at 590 nm using a spectrophotometer.

-

The concentration of the phospholipids can be determined by comparing the absorbance to a standard curve prepared with known concentrations of a representative phospholipid (e.g., phosphatidic acid).

-

Note: This method demonstrates high sensitivity, with reported optical density units per micromole of phosphatidic acid being approximately 24.00.[7]

Experimental Workflows and Diagrams

Visualizing experimental workflows is essential for understanding and reproducing complex laboratory procedures.

Histological Staining Workflow for Elastic Fibers

The following diagram illustrates the key stages of the Victoria Blue R staining protocol for elastic fibers.

References

- 1. pscientifics.com [pscientifics.com]

- 2. This compound CAS#: 2185-86-6 [m.chemicalbook.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. This compound [chembk.com]

- 5. youtube.com [youtube.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Quantitative determination of phospholipids using the dyes Victoria blue R and B - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Laboratory Handling of Basic Blue 11

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for Basic Blue 11 (also known as Victoria Blue R, C.I. 44040) in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.

Chemical and Physical Properties

This compound is a synthetic cationic dye belonging to the triarylmethane class.[1] It typically appears as a dark green or bluish-gray powder.[1][2] While slightly soluble in cold water, its solubility increases in hot water and it is readily soluble in ethanol, producing a blue solution.[2][3]

| Property | Value | Reference |

| Chemical Formula | C29H32ClN3 | [3] |

| Molecular Weight | 458.05 g/mol | [3][4] |

| CAS Number | 2185-86-6 | [5] |

| Appearance | Dark green or bluish-gray powder | [1][2] |

| Solubility | Soluble in water | [1] |

Hazard Identification and Toxicological Data

The primary hazard associated with this compound is acute oral toxicity. It is classified as Harmful if swallowed (Acute Toxicity, Oral, Category 4).[4][6] Ingestion can lead to adverse health effects. While comprehensive toxicological data for this compound is limited, a related compound, Basic Blue 7, has a reported oral LD50 in rats of 100 mg/kg.

| Hazard Classification | GHS Category | Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

Data specific to this compound is limited. The provided LD50 is for a related compound and should be used for general awareness of potential toxicity.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

| PPE Category | Specification |

| Eye Protection | Chemical safety goggles or glasses are required.[7] A face shield should be used when there is a risk of splashing.[8] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn.[9] Dispose of contaminated gloves properly after use.[10] |

| Body Protection | A buttoned lab coat or chemical-resistant gown should be worn at all times.[9] |

| Respiratory Protection | In cases of insufficient ventilation or when handling the powder, a NIOSH-approved respirator should be used.[10] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.

Handling:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid powder to avoid dust formation.[6]

-

Avoiding Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[10]

-

Hygiene: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the laboratory.[6][11]

Storage:

-

Container: Keep the container tightly closed and store it in a dry place.[6]

-

Segregation: Store this compound away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.[10][12]

-

Organization: Store on sturdy shelves, and avoid placing heavy containers on high shelves.[13]

Emergency Procedures

In the event of an emergency, follow these procedures and always seek medical attention.

| Emergency Situation | Protocol |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a physician immediately.[5][6] |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician.[5] |

| Skin Contact | Wash off immediately with soap and plenty of water. If skin irritation persists, call a physician.[5] |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[5] |

| Spill | Use personal protective equipment.[5] For small spills, absorb with an inert material (e.g., sand, silica (B1680970) gel) and place in a suitable container for disposal.[5] Ensure adequate ventilation. |

| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[5] Firefighters should wear self-contained breathing apparatus.[5] Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[10] |

Experimental Protocols

Preparation of a 1% (w/v) this compound Staining Solution

This protocol outlines the steps for safely preparing a 1% stock solution of this compound.

Caption: Workflow for the safe preparation of a this compound staining solution.

Logical Relationships in Hazard Mitigation

Understanding the relationship between hazards and control measures is fundamental to laboratory safety.

Caption: Relationship between this compound hazards and control measures.

References

- 1. pylamdyes.com [pylamdyes.com]

- 2. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 3. This compound | 2185-86-6 [chemicalbook.com]

- 4. This compound | C29H32ClN3 | CID 16599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hpc-standards.com [hpc-standards.com]

- 6. carlroth.com [carlroth.com]

- 7. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]

- 8. dem.ri.gov [dem.ri.gov]

- 9. uab.edu [uab.edu]

- 10. fishersci.com [fishersci.com]

- 11. pdst.ie [pdst.ie]

- 12. utsc.utoronto.ca [utsc.utoronto.ca]

- 13. nottingham.ac.uk [nottingham.ac.uk]

molecular formula and weight of Basic Blue 11

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Basic Blue 11, a cationic triarylmethane dye. It is also known by other names such as Victoria Blue R, C.I. 44040, and Basic Blue K.[1] This document details its molecular characteristics and provides an in-depth experimental protocol for its application in histological staining, a primary use in research settings.

Core Properties of this compound

This compound is a dark blue crystalline powder that is slightly soluble in cold water but readily soluble in hot water and ethanol (B145695).[2] It is widely used in various industrial and research applications, including the dyeing of textiles like silk, wool, and cotton, as well as coloring paper, leather, and wood.[2][3] In the laboratory, it serves as a valuable histological dye and fluorochrome.[1]

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₂₉H₃₂ClN₃[1][2] |

| Molecular Weight | 458.04 g/mol [2] |

| CAS Number | 2185-86-6[1] |

| Color Index | 44040[1][4] |

| Appearance | Dark green to dark blue powder[4] |

| Solubility in Water | Slightly soluble in cold water, soluble in hot water[2] |

Staining Mechanism: A Logical Relationship

This compound functions as a cationic dye, meaning it carries a positive charge.[4][5] Its mechanism of action in biological staining is primarily based on an electrostatic interaction with negatively charged (anionic) components within tissues.[5] The prevailing hypothesis for its specificity in staining elastic fibers, when used in the Victoria Blue method, involves the formation of hydrogen bonds between the dye-resorcinol complex and the elastic fibers.[6][7]

Caption: Staining mechanism of this compound.

Experimental Protocol: Victoria Blue Method for Elastic Fiber Staining

This protocol details the Victoria Blue method, a histological technique used to visualize elastic fibers in tissue sections.[6][7][8] This method is valuable for studying the morphology and distribution of elastic fibers in both physiological and pathological contexts.[6]

Reagents:

-

Potassium Permanganate Solution

-

Oxalic Acid Solution

-

Elastin Stain (containing Victoria Blue and resorcinol)

-

Van Gieson Stain (for counterstaining)

-

95% Ethanol or 1% Hydrochloric Acid in Alcohol

-

70% Ethanol

-

Distilled Water

-

Xylene

-

Mounting Medium

Procedure:

-

Deparaffinization and Hydration:

-

Deparaffinize tissue sections in xylene.

-

Hydrate the sections through a graded series of alcohols to distilled water.[8]

-

-

Oxidation:

-

Bleaching:

-

Staining:

-

Differentiation:

-

Counterstaining:

-

Dehydration and Mounting:

-

Quickly dehydrate the sections through graded alcohols.

-

Clear in xylene.

-

Mount with a suitable mounting medium.

-

Expected Results:

-

Elastic Fibers: Blue to black[6]

-

Collagen: Red

-

Other Tissue Elements: Yellow

-

Nuclei: Reddish-brown to black

Experimental Workflow

The following diagram illustrates the sequential steps of the Victoria Blue staining protocol.

Caption: Workflow of Victoria Blue staining.

While this compound is a powerful tool for histological analysis, no significant interactions with specific biological signaling pathways have been documented in the context of its use as a dye. Its utility in research is primarily derived from its robust and specific staining properties.

References

- 1. This compound | C29H32ClN3 | CID 16599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|Basic Blue R|CAS No:2185-86-6 - Basic dye [chinainterdyes.com]

- 3. News - About Application of this compound [yanhuidye.com]

- 4. pylamdyes.com [pylamdyes.com]

- 5. What is the mechanism of action of basic dyes? [tradeindia.com]

- 6. pscientifics.com [pscientifics.com]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. newcomersupply.com [newcomersupply.com]

Basic Blue 11 as a Fluorochrome in Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Blue 11, also known by its common names Victoria Blue R and C.I. 44040, is a triarylmethane dye.[1][2] While it has established applications in histology as a stain for elastic fibers and cytoplasmic membranes, its potential as a fluorochrome in microscopy is less documented.[3] This technical guide provides a comprehensive overview of the known properties of this compound relevant to its use as a fluorescent probe, addresses its limitations, and offers hypothetical protocols for its application in fluorescence microscopy.

Basic dyes, like this compound, are cationic and bind to anionic components within cells, such as nucleic acids in the nucleus and acidic mucosubstances. This binding mechanism is the foundation of its use in traditional staining.

Physicochemical and Spectral Properties

Quantitative data on the fluorochrome properties of this compound is scarce in readily available literature. The following tables summarize the known information and provide estimated values based on the characteristics of the broader triarylmethane dye class.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | Victoria Blue R, C.I. 44040, Basic Blue K | [1][4] |

| CAS Number | 2185-86-6 | [4] |

| Molecular Formula | C29H32ClN3 | [1] |

| Molecular Weight | 458.04 g/mol | [1] |

| Appearance | Dark green powder | [2] |

| Solubility | Soluble in water and ethanol |

Table 2: Spectral Properties of this compound

| Property | Value | Reference(s) & Notes |

| Absorption Maximum (λmax) | ~610-615 nm | [5][6] |

| 587 nm | [7] (A secondary peak may be present) | |

| Molar Extinction Coefficient (ε) | Data not available | |

| Emission Maximum (λem) | Estimated: ~630-665 nm | Based on a typical Stokes shift of 20-50 nm for triarylmethane dyes. |

| Quantum Yield (Φ) | Likely low in aqueous solutions | Triarylmethane dyes are known to have low quantum yields in solution due to rotational freedom. The quantum yield may increase upon binding to cellular structures.[8] |

| Photostability | Expected to be limited | Triarylmethane dyes are susceptible to photobleaching and "photobluing" (a hypsochromic shift in spectra upon irradiation).[9] |

Staining Mechanism

The primary staining mechanism of this compound is based on electrostatic interactions. As a cationic dye, it binds to negatively charged (anionic) components within the cell.

References

- 1. This compound | C29H32ClN3 | CID 16599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pylamdyes.com [pylamdyes.com]

- 3. dawnscientific.com [dawnscientific.com]

- 4. chembk.com [chembk.com]

- 5. Victoria blue R - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. Absorption [Victoria Blue R] | AAT Bioquest [aatbio.com]

- 8. Malachite green - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

Unveiling the Spectral Secrets of Basic Blue 11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core spectral properties of Basic Blue 11, a triarylmethane dye also known as Victoria Blue R. This document provides a comprehensive overview of its absorption and emission characteristics, molar absorptivity, and the influence of solvent environments on its photophysical behavior. Detailed experimental protocols are provided to enable the replication and validation of these findings.

Core Spectral Properties

This compound exhibits a strong absorption of light in the orange-red region of the visible spectrum, resulting in its characteristic blue color. Its spectral properties are known to be influenced by the surrounding solvent environment, a phenomenon known as solvatochromism.

Absorption and Emission Characteristics